4-(Benzylsulfanyl)piperidine hydrochloride
Overview
Description
4-(Benzylsulfanyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNS and its molecular weight is 243.8 g/mol. The purity is usually 95%.
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Biological Activity
4-(Benzylsulfanyl)piperidine hydrochloride (CAS No.: 1864063-45-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic system. It has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are evident .
Cholinergic Activity
- Acetylcholinesterase Inhibition : Studies have demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibit significant AChE inhibitory activity. This property is crucial for enhancing cognitive functions and alleviating memory deficits associated with neurodegenerative diseases .
Dopaminergic Activity
Recent research indicates that compounds with a similar structure may also interact with dopamine receptors, particularly the D4 receptor. These interactions can modulate dopaminergic signaling pathways, which are important in various neurological conditions including Parkinson's disease . For instance, a study reported that certain benzyloxy piperidine derivatives showed selective antagonistic activity towards D4 receptors, suggesting potential therapeutic applications in managing motor symptoms associated with dopamine dysregulation .
Case Studies and Research Findings
- Inhibition of AChE : A comparative molecular field analysis (CoMFA) study revealed that N-benzylpiperidines exhibit strong correlations between their structural properties and AChE inhibitory activities. This suggests that modifications to the benzyl group could enhance or reduce biological activity .
- Dopamine Receptor Interaction : In vivo studies involving D4 receptor antagonists derived from piperidine scaffolds demonstrated reductions in abnormal involuntary movement (AIM) scores in animal models of Parkinson's disease. This highlights the potential of these compounds in treating dyskinesias induced by L-DOPA therapy .
- Neuroprotective Effects : Other studies have indicated that piperidine derivatives can exert neuroprotective effects through modulation of cholinergic and dopaminergic systems, thus offering a multifaceted approach to treating neurodegenerative diseases .
Data Tables
Properties
IUPAC Name |
4-benzylsulfanylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAVHDJIURGHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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